molecular formula C21H25FN2O5S B11491834 N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide

N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11491834
M. Wt: 436.5 g/mol
InChI Key: NOVQVJAVHMOVHY-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a benzamide core, a fluoro substituent, and a morpholinylsulfonyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate ethylating agent to form the 3,5-dimethylphenoxyethyl intermediate.

    Introduction of the Fluoro Substituent: The intermediate is then reacted with a fluorinating agent to introduce the fluoro group at the desired position.

    Sulfonylation: The morpholinylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative.

    Amidation: Finally, the benzamide core is formed through an amidation reaction, where the sulfonylated intermediate is reacted with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluoro substituent or the sulfonyl group, leading to defluorination or desulfonylation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to defluorinated or desulfonylated derivatives.

Scientific Research Applications

N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The fluoro and morpholinylsulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
  • N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-acetamide

Uniqueness

N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide stands out due to its combination of a fluoro substituent and a morpholinylsulfonyl group, which confer unique chemical and biological properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H25FN2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C21H25FN2O5S/c1-15-11-16(2)13-17(12-15)29-8-5-23-21(25)19-14-18(3-4-20(19)22)30(26,27)24-6-9-28-10-7-24/h3-4,11-14H,5-10H2,1-2H3,(H,23,25)

InChI Key

NOVQVJAVHMOVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F)C

Origin of Product

United States

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